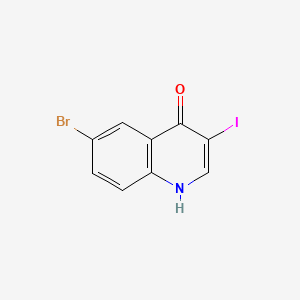

![molecular formula C10H9BrN2O2 B572049 Ethyl 5-bromo-1H-pyrrolo[3,2-B]pyridine-2-carboxylate CAS No. 1255098-82-8](/img/structure/B572049.png)

Ethyl 5-bromo-1H-pyrrolo[3,2-B]pyridine-2-carboxylate

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

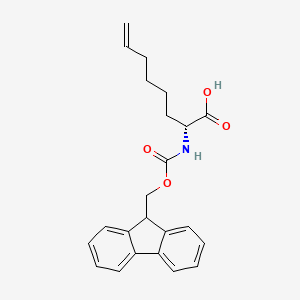

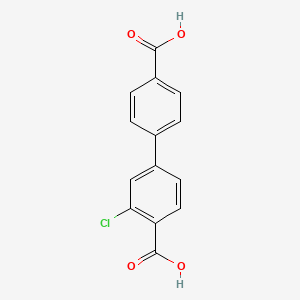

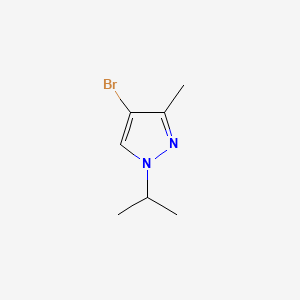

Ethyl 5-bromo-1H-pyrrolo[3,2-B]pyridine-2-carboxylate is a nitrogen-containing heterocyclic compound . It has a molecular formula of C10H9BrN2O2 and an average mass of 269.095 Da .

Molecular Structure Analysis

The molecule consists of a pyrrole ring and a pyrazine ring . The structure also includes a bromine atom and an ethyl group . The exact molecular structure can be represented by the SMILES stringCCc1cc2cc(Br)cnc2[nH]1 . Physical And Chemical Properties Analysis

Ethyl 5-bromo-1H-pyrrolo[3,2-B]pyridine-2-carboxylate is a solid compound . It has a molecular weight of 269.09 , and its exact mass is 267.98474 . It has 1 hydrogen bond donor count, 3 hydrogen bond acceptor count, and 3 rotatable bond count .科学的研究の応用

Synthesis and Industrial Applications

Synthesis of Antibacterial Compounds : A derivative of Ethyl 5-bromo-1H-pyrrolo[3,2-B]pyridine-2-carboxylate was used in the synthesis of pyrrolopyridine analogs showing antibacterial activity. The compound was synthesized from ethyl 5-methyl-2-aminopyrrole-3-carboxylate, indicating its utility in developing antibacterial agents (Toja et al., 1986).

Intermediate in Insecticide Production : Ethyl 3-bromo-1-(3-chloro-2-pyridinyl)-4,5-dihydro-1H-pyrazole-5-carboxylate, closely related to the queried compound, is an important intermediate in the synthesis of the insecticide chlorantraniliprole. This synthesis route is noted for its simplicity and low cost, highlighting the compound's significance in industrial applications (Zhi-li, 2007).

Chemical Reactions and Modifications

Conversion to Pyrazolyl Derivatives : Ethyl 5-amino-3-oxo-1,2-dihydro-1H-pyrazole-1-carboxylate, a related compound, undergoes cyclocondensation to form ethyl 3-oxo-1,2-dihydro-pyrazolo[3,4-b]pyridine-1-carboxylates. This demonstrates the compound's reactivity and potential for forming structurally diverse derivatives (Lebedˈ et al., 2012).

Synthesis of N-fused Heterocycles : Another application is seen in the synthesis of novel ethyl-1,3,4-triphenyl-1H-pyrazolo[3,4-b]pyridine-6-carboxylate products through condensation reactions. This process is significant for preparing new N-fused heterocycle products in good yields (Ghaedi et al., 2015).

Safety and Hazards

作用機序

Target of Action

Ethyl 5-bromo-1H-pyrrolo[3,2-B]pyridine-2-carboxylate is a chemical compound that is used in the field of medicinal chemistry and drug discovery . .

Mode of Action

It’s worth noting that similar compounds, such as 5-bromo-3-methyl-1h-pyrrolo[2,3-b]pyridine, have been identified as potent inhibitors of the fibroblast growth factor receptor (fgfr) kinase. FGFR-mediated signaling pathways are crucial in various biological processes, including tissue development, angiogenesis, and tissue regeneration.

Biochemical Pathways

If it acts similarly to related compounds, it may influence pathways involving fgfr kinase.

Result of Action

特性

IUPAC Name |

ethyl 5-bromo-1H-pyrrolo[3,2-b]pyridine-2-carboxylate |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H9BrN2O2/c1-2-15-10(14)8-5-7-6(12-8)3-4-9(11)13-7/h3-5,12H,2H2,1H3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BDJZZKVOBJHYTD-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)C1=CC2=C(N1)C=CC(=N2)Br |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H9BrN2O2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20695139 |

Source

|

| Record name | Ethyl 5-bromo-1H-pyrrolo[3,2-b]pyridine-2-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20695139 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

269.09 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

1255098-82-8 |

Source

|

| Record name | 1H-Pyrrolo[3,2-b]pyridine-2-carboxylic acid, 5-bromo-, ethyl ester | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=1255098-82-8 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Ethyl 5-bromo-1H-pyrrolo[3,2-b]pyridine-2-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20695139 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

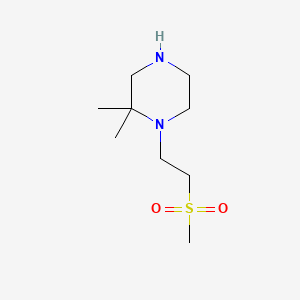

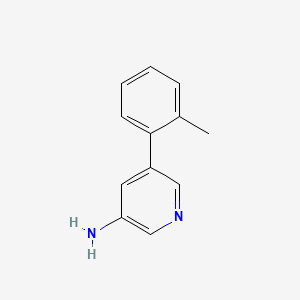

![2-methyl-6,7-dihydro-5H-pyrrolo[3,4-b]pyridine](/img/structure/B571985.png)